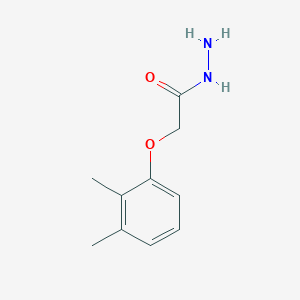

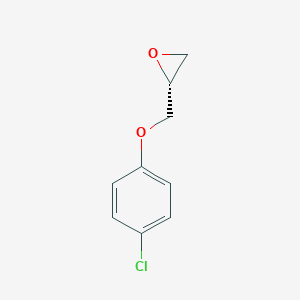

(R)-2-((4-氯苯氧基)甲基)环氧乙烷

描述

(R)-2-((4-Chlorophenoxy)methyl)oxirane is a chiral epoxide compound that is not directly discussed in the provided papers. However, similar compounds such as (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane and (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane have been synthesized and studied for their unique properties and applications in organic chemistry .

Synthesis Analysis

The synthesis of related chiral oxiranes typically involves enantiopure starting materials and may include steps such as Friedel-Crafts acylation, chiral reduction, and cyclization. For example, (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane was synthesized from benzene-d6 through a multi-step process that included acylation, reduction, and tosylation followed by cyclization . Although the exact synthesis of (R)-2-((4-Chlorophenoxy)methyl)oxirane is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

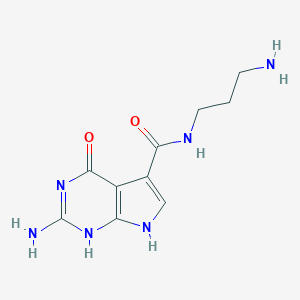

Chiral oxiranes like the ones studied in the papers have a three-membered ring structure with an oxygen atom. This structure is highly strained, making these compounds reactive and useful as intermediates in organic synthesis. The chirality of these compounds is crucial for their application in enantioselective synthesis .

Chemical Reactions Analysis

Chiral oxiranes are known to undergo regioselective ring-opening reactions with nucleophiles. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane reacts with α-chiral primary and secondary amines to form diastereomeric products, which can be easily identified and quantified . The reactivity of (R)-2-((4-Chlorophenoxy)methyl)oxirane would likely be similar, with the potential to form various products depending on the nucleophile used.

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral oxiranes are influenced by their molecular structure. The papers provided do not directly discuss the properties of (R)-2-((4-Chlorophenoxy)methyl)oxirane, but studies on similar compounds suggest that they are typically liquids at room temperature and may exhibit different phases depending on the purity and molecular weight of the compound, as seen in the study of liquid crystals of enantiomeric oxirane derivatives . Theoretical studies on oxiranes have also been conducted to understand their reactivity during catalytic hydrogenation, which could provide insights into their chemical behavior .

科学研究应用

手性拆分试剂

(R)-2-((4-氯苯氧基)甲基)环氧乙烷的应用包括用作手性拆分试剂。一种类似的化合物 (S)-2-[(R)-氟(苯基)甲基]环氧乙烷,作为一种合成、对映纯试剂,用于拆分 α-手性胺。它显示出区域选择性开环与胺,产生易于识别和量化的非对映异构体产物 (Rodríguez-Escrich 等人,2005)。

杀菌活性

与 (R)-2-((4-氯苯氧基)甲基)环氧乙烷在结构上相关的化合物表现出显着的杀菌活性。一项对取代的 2-(4-氯苯氧基)-1-(3-吡啶基)乙烷-1-醇的研究,这些醇是通过与 3-(环氧基)吡啶的相互作用获得的,显示出显着的杀菌特性,表明在药理学和农用化学品中具有潜在应用 (Kuzenkov & Zakharychev, 2009)。

立体选择性合成

(R)-2-((4-氯苯氧基)甲基)环氧乙烷可用于立体选择性合成。例如,(R)-(2,3,4,5,6-十五氘代苯基)环氧乙烷由苯-d6 合成,证明了环氧乙烷在创建特定立体化学构型中的效用,这在合成各种药物中至关重要 (Matthews 等人,1997)。

催化氢化的理论研究

已经对环氧乙烷的催化氢化进行了理论研究,包括 (R)-2-((4-氯苯氧基)甲基)环氧乙烷等化合物。这些研究提供了对环氧乙烷反应的反应机理和化学参数的见解,这对于开发新的合成方法和了解它们在不同化学环境中的行为至关重要 (Kuevi 等人,2012)。

遗传诱变性分析

已经对环氧乙烷(包括 (R)-2-((4-氯苯氧基)甲基)环氧乙烷的变体)进行了潜在遗传诱变性分析。对它们对哺乳动物细胞的影响(特别是微核和基因突变的形成)的研究对于评估这些化合物在医学和工业应用中的安全性至关重要 (Schweikl 等人,2004)。

安全和危害

This would involve a discussion of the compound’s toxicity, its potential hazards, and the precautions that should be taken when handling it.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic methods, new applications, or new derivatives of the compound.

I hope this general information is helpful. For specific information on “®-2-((4-Chlorophenoxy)methyl)oxirane”, I would recommend consulting a chemistry database or a chemistry professional. Please note that this information is based on my knowledge up until 2021, and there may be more recent information available.

属性

IUPAC Name |

(2R)-2-[(4-chlorophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLSZOOZWRMSAP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((4-Chlorophenoxy)methyl)oxirane | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)

![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)

![Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate](/img/structure/B144515.png)